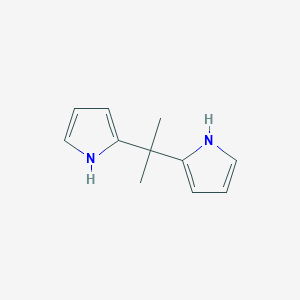
5,5'-Dimethyldipyrromethane
Übersicht
Beschreibung
5,5’-Dimethyldipyrromethane: is an organic compound with the molecular formula C11H14N2 . It is a derivative of dipyrromethane, characterized by the presence of two methyl groups attached to the pyrrole rings. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5’-Dimethyldipyrromethane typically involves the reaction of pyrrole with acetone in the presence of an acid catalyst. One common method includes the use of trifluoroacetic acid as a catalyst. The reaction is carried out at room temperature (25°C) for about 30 minutes. The process involves the following steps :
- In a dried round-bottom flask, add distilled water as the solvent.
- Add acetone (1.46 mL, 20 mmol) and pyrrole (2.78 mL, 40 mmol).
- Slowly add trifluoroacetic acid (0.20 mL, 2.69 mmol) dropwise.
- Stir the reaction mixture at 25°C for 30 minutes.
- After completion, extract the product using ethyl acetate and purify it through silica gel chromatography.
Industrial Production Methods:
Industrial production methods for 5,5’-Dimethyldipyrromethane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
5,5’-Dimethyldipyrromethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding dipyrromethene derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of dipyrromethane.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Dipyrromethene derivatives.
Reduction: Reduced dipyrromethane forms.
Substitution: Various substituted dipyrromethane derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-Dimethyldipyrromethane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5’-Dimethyldipyrromethane involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Dipyrromethane: The parent compound without methyl groups.
5,5’-Dibromodipyrromethane: A derivative with bromine substituents.
5,5’-Dichlorodipyrromethane: A derivative with chlorine substituents.
Comparison:
5,5’-Dimethyldipyrromethane is unique due to the presence of methyl groups, which can influence its reactivity and stability compared to its unsubstituted or halogen-substituted counterparts. The methyl groups can provide steric hindrance and electronic effects, making it a valuable compound for specific synthetic applications.
Eigenschaften
IUPAC Name |
2-[2-(1H-pyrrol-2-yl)propan-2-yl]-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATXIKIAELSWEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CN1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462934 | |
| Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99840-54-7 | |
| Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















